molecular formula C9H11NO4 B3093719 2,5,6-Trimethoxynicotinaldehyde CAS No. 124769-08-0

2,5,6-Trimethoxynicotinaldehyde

Cat. No. B3093719
CAS RN: 124769-08-0
M. Wt: 197.19 g/mol
InChI Key: AZWAOPKGKXPHMT-UHFFFAOYSA-N
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Description

2,5,6-Trimethoxynicotinaldehyde (TMNA) is a unique chemical compound used in various fields of research and industry. It has the empirical formula C9H11NO4 and a molecular weight of 197.19 .


Molecular Structure Analysis

The SMILES string representation of this compound is COc1cc(C=O)c(OC)nc1OC . This representation provides a way to describe the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Organometallic Compound Synthesis : The synthesis of isocyanide and ylidene complexes of boron involves reactions with compounds like 2-(Trimethylsiloxy)phenyl isocyanide, demonstrating the utility of trimethylated compounds in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).

  • Bio-Catalysts Design : The role of glutaraldehyde, a compound structurally similar to 2,5,6-Trimethoxynicotinaldehyde, in the design of biocatalysts highlights the importance of trimethylated aldehydes in enzyme immobilization and catalysis (Barbosa et al., 2014).

  • Nuclear Magnetic Resonance Studies : Trimethoprim, a molecule with trimethoxy groups, has been studied through NMR to understand its binding with dihydrofolate reductase, suggesting the relevance of trimethoxylated compounds in molecular interaction studies (Cayley et al., 1979).

Organic Synthesis and Material Science

  • Synthesis of Complex Organic Molecules : The use of 2-(trimethylsiloxy)furan in the synthesis of complex organic molecules like α,β-unsaturated 2,3-dideoxy-aldonolactone derivatives demonstrates the utility of trimethylated compounds in advanced organic synthesis (Casiraghi et al., 1990).

  • Metal Organic Frameworks (POMOFs) : Research on polyoxometalate-based metal organic frameworks incorporating trimethylaluminum shows the application of trimethylated compounds in the development of materials with high electrocatalytic efficiency for hydrogen evolution reaction (Nohra et al., 2011).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2,5,6-Trimethoxynicotinaldehyde is classified under GHS07, indicating that it can cause harm if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral. It is also classified as a combustible solid (Storage Class Code 11) .

properties

IUPAC Name

2,5,6-trimethoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWAOPKGKXPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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